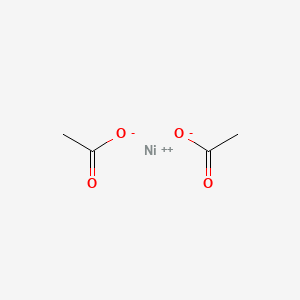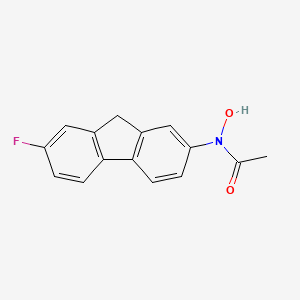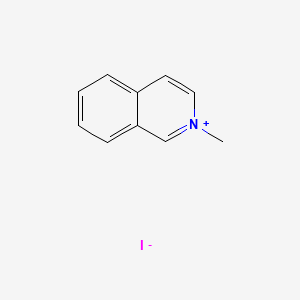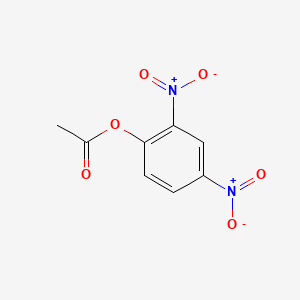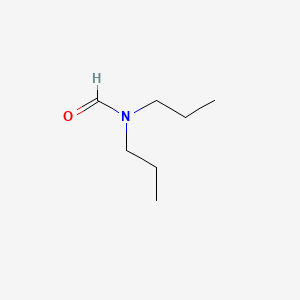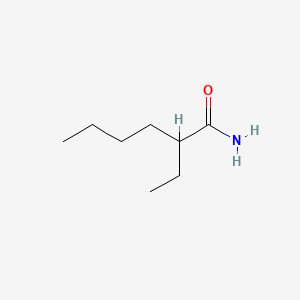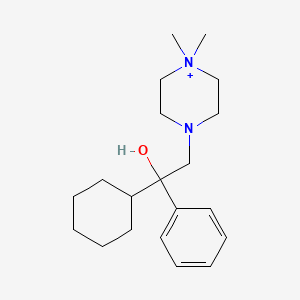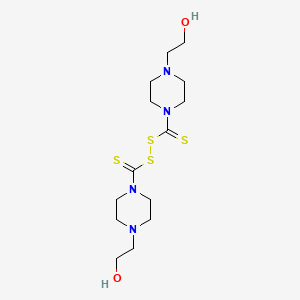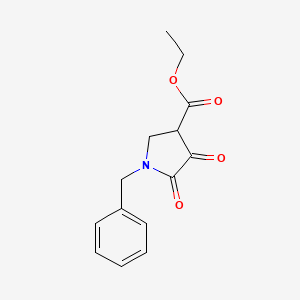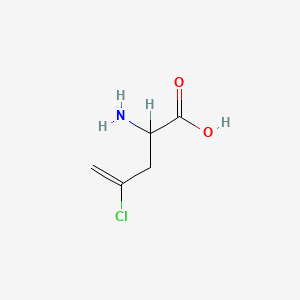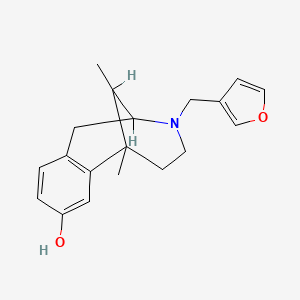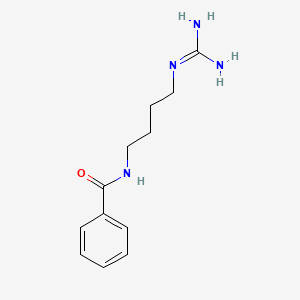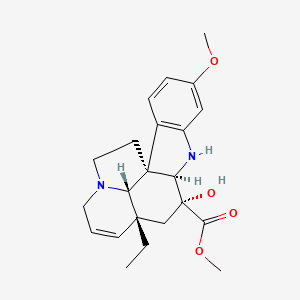![molecular formula C10H14O2 B1203181 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione CAS No. 4230-32-4](/img/structure/B1203181.png)
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bornane-2,5-dione is a bornane monoterpenoid.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione has been studied for its reaction with hexaethyltriamidophosphite in the presence of diethylammonium chloride, resulting in a stable quasiphosphonium salt, which is a significant contribution to the field of organic chemistry (Bogdanov et al., 2006). Additionally, its potential for the synthesis of bicyclic ketones and thiones has been explored, highlighting its versatility in producing a variety of chemical compounds (Werstiuk et al., 1992).
Spectroscopy and Structural Analysis
The compound has been a subject of study in spectroscopic analyses. For instance, the ENDOR spectra of its semiquinone form (camphorsemiquinone anion) revealed significant temperature variations, contributing to our understanding of electron-nuclear double resonance spectroscopy (Tosa et al., 1980). Additionally, its chiroptical properties have been investigated through UV, CD, fluorescence, and circularly polarized luminescence spectra, providing insights into its electronic properties (Longhi et al., 2013).
Environmental Chemistry
In the context of environmental chemistry, 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione's derivatives have been identified as intermediates in the degradation of 2-Methylisoborneol by O3/H2O2, demonstrating its relevance in water treatment and odor control technologies (Li et al., 2010).
Eigenschaften
CAS-Nummer |
4230-32-4 |
|---|---|
Produktname |
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
UDIUFGIXIGLRSM-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C1(CC2=O)C)C |
Kanonische SMILES |
CC1(C2CC(=O)C1(CC2=O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



